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Compound of Interest

Compound Name: 1,3-Cyclopentanediol

Cat. No.: B3029237 Get Quote

For researchers, scientists, and drug development professionals, understanding the structure-

activity relationships of core chemical scaffolds is paramount. This guide provides a

comparative analysis of the biological activities of various derivatives based on a cyclopentane

framework, drawing from several key studies. While a direct comparative study of a

systematically varied library of simple 1,3-cyclopentanediol derivatives is not readily available

in the public domain, this guide synthesizes data from research on structurally related

cyclopentane-containing compounds to offer insights into their therapeutic potential.

The cyclopentane ring, a five-membered carbocycle, is a versatile scaffold found in numerous

biologically active compounds, including prostaglandins and steroids. Its conformational

flexibility allows for precise spatial orientation of functional groups, making it an attractive

starting point for the design of novel therapeutics. Research into its derivatives has revealed a

broad spectrum of activities, including antiviral, anticancer, and anti-inflammatory effects.

Comparative Analysis of Biological Activity
The following table summarizes the biological activities of different classes of cyclopentane

derivatives as reported in the scientific literature. This data highlights the diverse therapeutic

potential of this molecular scaffold.
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Compound
Class

Derivative
Example

Biological
Activity

Target/Assa
y

IC₅₀/EC₅₀
Reference
Cell Line(s)

Cyclopentene

diones

Coruscanone

A
Antifungal

Growth

Inhibition
< 20 µg/mL

Candida

albicans,

Cryptococcus

neoformans,

Aspergillus

fumigatus

2-(1-

hydroxyethyli

dene)-4-

methylcyclop

ent-4-ene-

1,3-dione

Antifungal
Growth

Inhibition
< 20 µg/mL

C. albicans,

C.

neoformans,

A. fumigatus

Pyrimidinedio

nes

1-(3-

cyclopenten-

1-ylmethyl)-5-

ethyl-6-(3,5-

dimethylbenz

oyl)-2,4(1H,3

H)-

pyrimidinedio

ne (SJ-3366)

Anti-HIV-1 &

HIV-2

Reverse

Transcriptase

Inhibition

Not specified Not specified

1-

cyclopropylm

ethyl-5-

isopropyl-6-

(3,5-

dimethylbenz

oyl)-2,4(1H,3

H)-

pyrimidinedio

ne

Anti-HIV-1

Reverse

Transcriptase

Inhibition

Not specified Not specified
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Cyclopenta[d]

[1][2]-

oxazines

Compound

6s

PTP-1B

Inhibition

Enzyme

Inhibition

Assay

Nanomolar

range

Not

applicable

Imamine-

1,3,5-

triazines

Compound 4f Anticancer

Antiproliferati

ve (MTT

assay)

6.25 µM

MDA-MB-231

(breast

cancer)

Compound

4k
Anticancer

Antiproliferati

ve (MTT

assay)

8.18 µM

MDA-MB-231

(breast

cancer)

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of the experimental protocols used to determine the biological activities of the

compounds listed above.

Antifungal Activity of Cyclopentenediones
The in vitro antifungal activity of Coruscanone A and its analogs was assessed against several

opportunistic fungal pathogens.[3] The compounds were tested for their ability to inhibit the

growth of Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus.[3]

Compounds that demonstrated at least 50% growth inhibition (IC₅₀) at a concentration of less

than 20 μg/mL were considered active.[3] Further evaluations were conducted against

fluconazole-susceptible and resistant strains of C. albicans isolated from AIDS patients.[3] The

assays were performed using established microdilution methods to determine the minimum

inhibitory concentration.

Anticancer Activity of Imamine-1,3,5-triazine Derivatives
The antiproliferative properties of novel imamine-1,3,5-triazine derivatives were evaluated

using the methyl thiazolyl tetrazolium (MTT) assay.[4] This colorimetric assay measures the

metabolic activity of cells, which is indicative of cell viability. A panel of human cancer cell lines,

including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer),

were used.[4] The parent compound, imatinib, was used as a positive control.[4] The IC₅₀
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values, representing the concentration of the compound that inhibits cell growth by 50%, were

determined to quantify the anticancer activity.[4]

Visualizing Molecular Pathways and Workflows
To better understand the context of the biological activities and experimental procedures, the

following diagrams, created using the DOT language, illustrate a general workflow for antiviral

drug screening and a simplified representation of a cancer-related signaling pathway that is

often a target for anticancer drugs.
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General workflow for the screening of antiviral compounds.
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Simplified MAPK signaling pathway, a target for anticancer drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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